molecular formula C16H18Cl2N2O2 B2598897 1-[1-(2,5-Dichlorobenzoyl)piperidin-4-YL]pyrrolidin-2-one CAS No. 1421508-37-3

1-[1-(2,5-Dichlorobenzoyl)piperidin-4-YL]pyrrolidin-2-one

Cat. No.: B2598897
CAS No.: 1421508-37-3
M. Wt: 341.23
InChI Key: JEPCJAXEAJPNFV-UHFFFAOYSA-N
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Description

1-[1-(2,5-Dichlorobenzoyl)piperidin-4-YL]pyrrolidin-2-one is a synthetic compound characterized by the presence of a pyrrolidin-2-one ring and a piperidin-4-yl group substituted with a 2,5-dichlorobenzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2,5-Dichlorobenzoyl)piperidin-4-YL]pyrrolidin-2-one typically involves the following steps:

    Formation of the Piperidin-4-yl Intermediate: The piperidin-4-yl intermediate can be synthesized through the reaction of piperidine with appropriate reagents to introduce the 2,5-dichlorobenzoyl group.

    Cyclization to Form Pyrrolidin-2-one: The intermediate is then subjected to cyclization reactions to form the pyrrolidin-2-one ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2,5-Dichlorobenzoyl)piperidin-4-YL]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[1-(2,5-Dichlorobenzoyl)piperidin-4-YL]pyrrolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[1-(2,5-Dichlorobenzoyl)piperidin-4-YL]pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific combination of the pyrrolidin-2-one ring and the 2,5-dichlorobenzoyl-substituted piperidin-4-yl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-[1-(2,5-dichlorobenzoyl)piperidin-4-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18Cl2N2O2/c17-11-3-4-14(18)13(10-11)16(22)19-8-5-12(6-9-19)20-7-1-2-15(20)21/h3-4,10,12H,1-2,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPCJAXEAJPNFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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